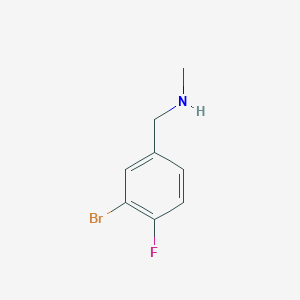

Benzenemethanamine, 3-bromo-4-fluoro-N-methyl-

Overview

Description

“Benzenemethanamine, 3-bromo-4-fluoro-N-methyl-” is a chemical compound. However, there is limited information available about this specific compound1.

Synthesis Analysis

The synthesis of “Benzenemethanamine, 3-bromo-4-fluoro-N-methyl-” is not readily available in the searched resources. However, similar compounds are often synthesized through nucleophilic substitution reactions2.Molecular Structure Analysis

The molecular structure of “Benzenemethanamine, 3-bromo-4-fluoro-N-methyl-” is not directly available. However, similar compounds like “Benzenemethanamine, 3-fluoro-” have a molecular weight of 125.14353.Chemical Reactions Analysis

The specific chemical reactions involving “Benzenemethanamine, 3-bromo-4-fluoro-N-methyl-” are not readily available in the searched resources. However, similar compounds often undergo nucleophilic substitution reactions2.Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzenemethanamine, 3-bromo-4-fluoro-N-methyl-” are not directly available. However, a similar compound “Benzenemethanamine, 3-bromo-N-butyl-4-fluoro-” has a boiling point of 309.3±32.0 °C, a density of 1.4±0.1 g/cm3, and a molar volume of 183.6±3.0 cm34.Scientific Research Applications

Photoactive Materials

- Scientific Field: Material Science and Chemistry

- Application Summary: This compound is used in the synthesis of photoactive materials . These materials are appealing for a wide variety of applications including separations, advanced sensors, drug delivery, data storage, and molecular switches .

- Methods of Application: The molecule is synthesized and its structure is characterized. It is found to be photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .

- Results or Outcomes: The structure of the molecule reveals the presence of two crystallographically unique rotomers in the lattice . The absorption bands in the visible region show a separation of about 20 nm as expected for o-fluoroazobenzene .

Antibacterial Drugs

- Scientific Field: Medicine and Pharmacology

- Application Summary: Sulfonamides, such as 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, have been used as antibacterial drugs for decades . They have a wide range of biological applications in medicine and as pesticides .

- Methods of Application: The compound is synthesized by the amidation reaction . Its structure is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound is analyzed by X-ray diffraction .

- Results or Outcomes: The structure of the compound is confirmed and the conformational analysis is performed . Density functional theory (DFT) is used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results .

Safety And Hazards

The safety and hazards of “Benzenemethanamine, 3-bromo-4-fluoro-N-methyl-” are not directly available. However, a similar compound “3-Bromo-4-fluoro-N-isopropylbenzamide” has a hazard statement of H315-H319-H335 and precautionary statements of P261-P305+P351+P3385.

Future Directions

The future directions for the study and application of “Benzenemethanamine, 3-bromo-4-fluoro-N-methyl-” are not readily available in the searched resources.

Please note that the information provided is based on the best available resources and may not be fully accurate or complete due to the limited information on the specific compound “Benzenemethanamine, 3-bromo-4-fluoro-N-methyl-”. For more detailed and accurate information, further research and consultation with a chemical expert is recommended.

properties

IUPAC Name |

1-(3-bromo-4-fluorophenyl)-N-methylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFN/c1-11-5-6-2-3-8(10)7(9)4-6/h2-4,11H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSSCQKIEHFJLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=C(C=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenemethanamine, 3-bromo-4-fluoro-N-methyl- | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenecarboxamide](/img/structure/B2691613.png)

![1-(4-(2-Chlorophenyl)piperazin-1-yl)-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)ethanone](/img/structure/B2691617.png)

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-thiophen-2-ylpyridazin-3-one](/img/structure/B2691620.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluorobenzamide](/img/structure/B2691622.png)

![1-(3-chloro-4-methylphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2691623.png)

![5-hydroxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2691631.png)

![6-(2-Methoxyphenyl)-2-[1-(4,5,6,7-tetrahydro-2,1-benzoxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2691633.png)